molecular formula C25H31N3O5 B11045128 5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylidene}-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione

5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylidene}-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B11045128
M. Wt: 453.5 g/mol
InChI Key: CJZPCYUEXFAGGI-UHFFFAOYSA-N
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Description

5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylidene}-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that features a pyrimidine core substituted with a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylidene}-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, followed by its attachment to the pyrimidine core through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylidene}-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenated compounds for substitution reactions. The reactions are typically conducted under controlled temperatures and in the presence of appropriate solvents to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the benzodioxole moiety .

Scientific Research Applications

5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylidene}-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylidene}-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine
  • Dimethyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]isophthalate

Uniqueness

Compared to similar compounds, 5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylidene}-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione stands out due to its unique combination of the benzodioxole and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

properties

Molecular Formula

C25H31N3O5

Molecular Weight

453.5 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyliminomethyl)-1,3-dicyclohexyl-6-hydroxypyrimidine-2,4-dione

InChI

InChI=1S/C25H31N3O5/c29-23-20(15-26-14-17-11-12-21-22(13-17)33-16-32-21)24(30)28(19-9-5-2-6-10-19)25(31)27(23)18-7-3-1-4-8-18/h11-13,15,18-19,29H,1-10,14,16H2

InChI Key

CJZPCYUEXFAGGI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=C(C(=O)N(C2=O)C3CCCCC3)C=NCC4=CC5=C(C=C4)OCO5)O

Origin of Product

United States

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